Thiosulfuric acid (H2S2O3), S-(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-methoxyphenyl) ester, monosodium salt
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Overview
Description
Thiosulfuric acid (H2S2O3), S-(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-methoxyphenyl) ester, monosodium salt is a complex chemical compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiosulfuric acid (H2S2O3), S-(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-methoxyphenyl) ester, monosodium salt typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, to form the azo compound.
Esterification: The resulting azo compound undergoes esterification with thiosulfuric acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Thiosulfuric acid (H2S2O3), S-(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-methoxyphenyl) ester, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfonic acids, sulfoxides.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Thiosulfuric acid (H2S2O3), S-(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-methoxyphenyl) ester, monosodium salt has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of thiosulfuric acid (H2S2O3), S-(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-methoxyphenyl) ester, monosodium salt involves its interaction with molecular targets through its azo group. The azo group can undergo reduction to form aromatic amines, which can then interact with various biological molecules. The compound’s ability to form stable complexes with metals also contributes to its diverse applications.
Comparison with Similar Compounds
Similar Compounds
Acid Yellow 36: Another azo dye with a similar structure but different functional groups.
Acid Orange 67: Contains a similar azo group but different substituents on the aromatic rings.
Acid Red 114: A structurally related azo dye with different applications.
Uniqueness
Thiosulfuric acid (H2S2O3), S-(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-methoxyphenyl) ester, monosodium salt is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it versatile for multiple applications.
Properties
CAS No. |
72749-62-3 |
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Molecular Formula |
C17H15N4NaO5S2 |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
sodium;4-[(2-methoxy-4-oxidosulfonothioyloxyphenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H16N4O5S2.Na/c1-11-16(17(22)21(20-11)12-6-4-3-5-7-12)19-18-14-9-8-13(10-15(14)25-2)26-28(23,24)27;/h3-10,16H,1-2H3,(H,23,24,27);/q;+1/p-1 |
InChI Key |
DWGPOSUZSMFQOS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)OS(=O)(=S)[O-])OC)C3=CC=CC=C3.[Na+] |
Origin of Product |
United States |
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